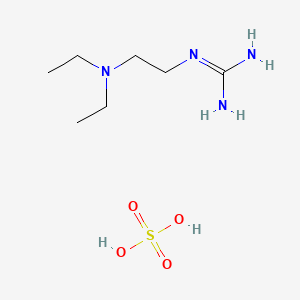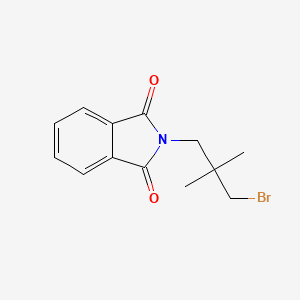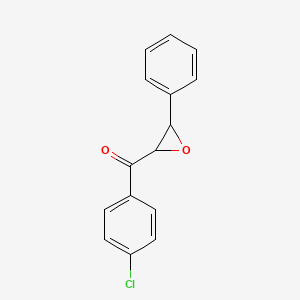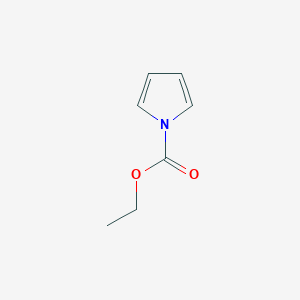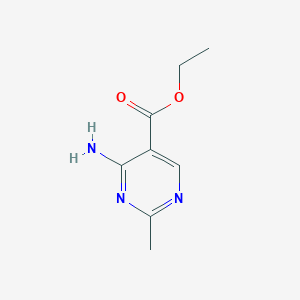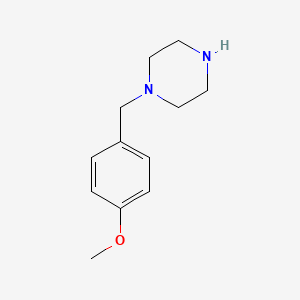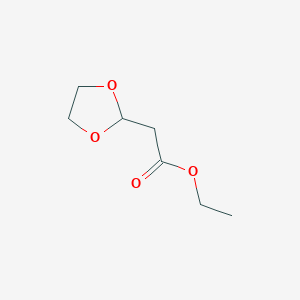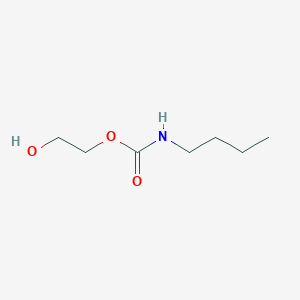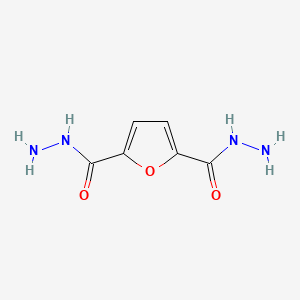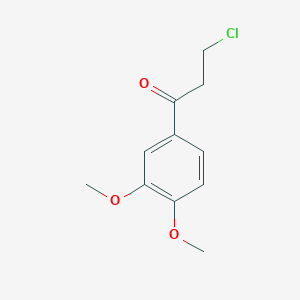
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
概要
説明
The compound "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" is a chemical of interest in various research studies due to its potential applications in fields such as material science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted acetophenones with substituted benzaldehydes in the presence of a solvent such as ethanol. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one," possibly by reacting 3-chloroacetophenone with 3,4-dimethoxybenzaldehyde under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one revealed that it crystallizes in the monoclinic system . It is reasonable to assume that "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" would also exhibit a well-defined crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their vibrational spectra, HOMO-LUMO analysis, and molecular docking studies . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the potential sites for electrophilic and nucleophilic attacks, respectively. For example, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is spread throughout the molecule, indicating a propensity for charge transfer within the molecule . These analyses can be applied to predict the reactivity of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be characterized by various spectroscopic techniques and computational methods. The vibrational wavenumbers, computed using methods such as HF and DFT, help in assigning the potential energy distribution within the molecule . The first hyperpolarizability is an important parameter in assessing the non-linear optical properties of a compound, which can be significantly higher than standard materials like urea . The molecular electrostatic potential (MEP) maps provide insights into the distribution of electronic density and the potential sites for chemical interactions . These properties are crucial for understanding the behavior of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" in various environments and applications.
科学的研究の応用
Chemical Structure and Properties
- The compound trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone, related to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, has been studied for its crystal structure, exhibiting forms like monoclinic and trigonal. This compound forms an inclusion compound with chloroform, as revealed by NMR and X-ray studies (Bardet et al., 1999).
Kinetics and Oxidation Studies
- Kinetic studies involving 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, have been conducted with chlorine dioxide to understand oxidation reactions under bleaching conditions. This study is pivotal in understanding the chlorination and oxidizing reactions of compounds similar to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (Nie et al., 2014).
Spectroscopic Characterization and Molecular Studies
- A study focusing on the synthesis, crystal structure, and spectroscopic characterization of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one, sheds light on molecular geometry and interactions. This research is significant for understanding the chemical behavior and potential applications of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (Khamees et al., 2018).
Photocyclization Studies
- The photocyclization of compounds similar to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, such as 2-chloro-substituted 1,3-diarylpropan-1,3-diones, has been investigated. These studies are critical in understanding the photoreactive nature of these compounds, potentially leading to applications in photochemistry and materials science (Košmrlj & Šket, 2007).
Metabolic Pathways in Fungi
- Research on the metabolism of 3,4-dimethoxycinnamyl alcohol and its derivatives by the fungus Coriolus versicolor reveals important insights into the oxidative breakdown of these compounds. This could have implications for biotechnological applications, such as biodegradation or biosynthesis processes (Kamaya & Higuchi, 1984).
Safety And Hazards
特性
IUPAC Name |
3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABCVXPGIHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288411 | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
CAS RN |
4693-38-3 | |
| Record name | 4693-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

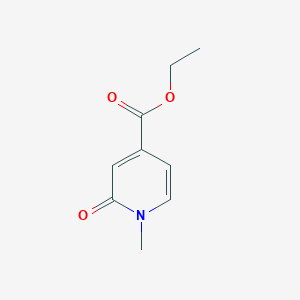
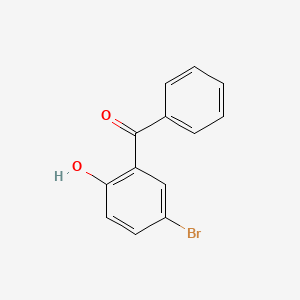
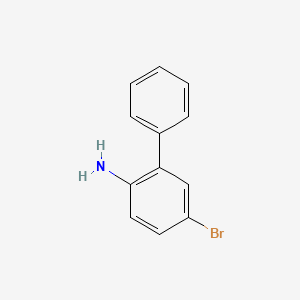
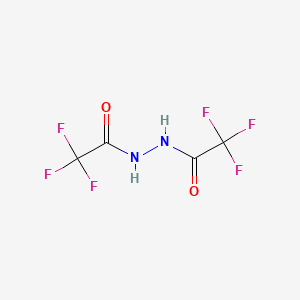
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)
